molecular formula C10H10N2O B11913695 3,8-Dimethylquinoxalin-2-ol

3,8-Dimethylquinoxalin-2-ol

Cat. No.: B11913695
M. Wt: 174.20 g/mol
InChI Key: PRTGYYNMRJBFRH-UHFFFAOYSA-N
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Description

3,8-Dimethylquinoxalin-2-ol is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry . The compound features a quinoxaline ring system substituted with two methyl groups at positions 3 and 8, and a hydroxyl group at position 2.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,8-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)12-10(13)7(2)11-8/h3-5H,1-2H3,(H,12,13)

InChI Key

PRTGYYNMRJBFRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylquinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The hydroxyl group is introduced via subsequent oxidation or hydrolysis reactions.

Industrial Production Methods: Industrial production of 3,8-Dimethylquinoxalin-2-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethylquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed:

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that 3,8-dimethylquinoxalin-2-ol exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth. This makes it a candidate for further development in drug formulations aimed at treating infections caused by resistant bacterial strains.

2. Anticancer Properties
The compound has demonstrated potential anticancer activity in several studies. For instance, it has been shown to reduce cell viability in various cancer cell lines at low concentrations. The mechanism involves inducing apoptosis and inhibiting cell proliferation, which highlights its potential as an anticancer agent .

3. Enzyme Inhibition
3,8-Dimethylquinoxalin-2-ol has been investigated as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Studies indicate that it can effectively inhibit this enzyme, suggesting its potential role in cognitive enhancement therapies .

Corrosion Inhibition

The compound has also been explored for its effectiveness as a corrosion inhibitor for metals. Research utilizing density functional theory (DFT) has shown that 3,8-dimethylquinoxalin-2-ol can significantly reduce corrosion rates on steel surfaces under acidic conditions. The adsorption characteristics were analyzed using electrochemical impedance spectroscopy and potentiodynamic polarization techniques .

Property Value
Maximum Inhibition Efficiency98%
Adsorption TypeChemisorption
Gibbs Free Energy Change-47.47 kJ/mol

Synthetic Routes

Several synthetic methods have been developed for producing 3,8-dimethylquinoxalin-2-ol from various precursors. These methods highlight its versatility in organic synthesis and potential for modification to enhance biological activity or tailor properties for specific applications .

Case Studies

Case Study 1: Anticancer Activity
A study assessed the effects of 3,8-dimethylquinoxalin-2-ol on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values suggesting strong potential for therapeutic use against specific cancer types.

Case Study 2: Corrosion Inhibition
In a comparative study involving various quinoxaline derivatives, 3,8-dimethylquinoxalin-2-ol was found to offer superior corrosion protection compared to other compounds tested, reinforcing its utility in industrial applications where metal protection is crucial .

Mechanism of Action

The mechanism of action of 3,8-Dimethylquinoxalin-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,8-Dimethylquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 2 enhances its reactivity and potential for forming hydrogen bonds, influencing its interactions with biological targets .

Biological Activity

3,8-Dimethylquinoxalin-2-ol is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 3,8-Dimethylquinoxalin-2-ol, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,8-Dimethylquinoxalin-2-ol features a quinoxaline core with two methyl groups at the 3 and 8 positions and a hydroxyl group at the 2 position. This structure is significant as it influences the compound's biological interactions and efficacy.

Anticancer Activity

Research indicates that quinoxaline derivatives, including 3,8-Dimethylquinoxalin-2-ol, exhibit promising anticancer properties. A study evaluated various quinoxalinone derivatives for their cytotoxic effects against colorectal cancer cell lines (HCT-116 and LoVo) and reported that certain derivatives inhibited COX-2 and LDHA activities, which are implicated in cancer progression. The most active derivatives showed IC50 values comparable to established drugs like diclofenac .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
3,8-Dimethylquinoxalin-2-olHCT-116TBDCOX-2 inhibition
Other derivativesLoVoTBDLDHA inhibition

Antiviral Activity

Quinoxaline derivatives have also been investigated for their antiviral properties. A systematic review highlighted that certain functionalized quinoxalines demonstrated significant antiviral activity against various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The structure–activity relationship (SAR) analyses indicated that specific substitutions on the quinoxaline ring enhance antiviral potency .

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundVirusIC50 (nM)Mechanism of Action
3,8-Dimethylquinoxalin-2-olHCMVTBDInhibition of viral replication
Other derivativesHSVTBDTargeting viral entry or uncoating

Neuroprotective Effects

The neuroprotective potential of quinoxaline derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have shown cholinesterase inhibitory activity and antioxidant properties, suggesting a role in mitigating oxidative stress associated with neurodegeneration .

The biological activity of 3,8-Dimethylquinoxalin-2-ol can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism such as COX-2 and LDHA.
  • Antioxidant Properties : It may exert protective effects against oxidative stress by scavenging free radicals.
  • Antiviral Mechanisms : The compound likely disrupts viral replication processes through direct interaction with viral components.

Case Studies

  • Colorectal Cancer Model : In vitro studies demonstrated that 3,8-Dimethylquinoxalin-2-ol significantly reduced cell viability in colorectal cancer cell lines by modulating COX-2 pathways.
  • Neuroprotection in Animal Models : Animal studies have shown that related quinoxaline compounds can improve cognitive function in models of Alzheimer’s disease by reducing cholinesterase activity and enhancing synaptic plasticity.

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